molecular formula C10H7F2N3O2 B2891226 1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240568-19-7

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No. B2891226
CAS RN: 1240568-19-7
M. Wt: 239.182
InChI Key: SMXNTJZXJZRACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” is structurally similar to Rufinamide . Rufinamide is a triazole derivative that is structurally dissimilar to other marketed antiepileptic drugs .


Chemical Reactions Analysis

Specific chemical reactions involving “1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole” are not available in the retrieved data. Rufinamide, a structurally similar compound, has been studied for its stability under alkaline conditions .

Scientific Research Applications

Synthesis and Chemical Reactivity

The study by Dalinger et al. (2013) demonstrates the synthesis and reactivity of nitropyrazole derivatives, providing foundational knowledge for the manipulation of "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" in various chemical contexts. Their research outlines how nitropyrazoles can undergo nucleophilic substitution, offering a pathway for creating diverse derivatives with potential applications in material science and organic synthesis (Dalinger et al., 2013).

Charge-Transfer Chemistry

Adam et al. (2021) explored the charge-transfer chemistry of fluorine-containing pyrazoline derivatives, highlighting the importance of these compounds in the development of new materials with specific electronic properties. Their work provides insights into the interactions between "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" derivatives and π-acceptors, which could be crucial for applications in organic electronics and photovoltaics (Adam et al., 2021).

Catalysis

The research by Zhou et al. (2008) on dinickel(II) complexes with bis(N-heterocyclic carbene) ligands, including pyrazolate derivatives, underscores the catalytic potential of these complexes. Their work suggests that "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" could be a precursor or ligand in catalytic systems, particularly for coupling reactions, which are pivotal in pharmaceutical synthesis and material science (Zhou et al., 2008).

Photophysical Applications

Yang et al. (2005) investigated heteroleptic cyclometalated iridium(III) complexes displaying blue phosphorescence, where pyrazole derivatives play a key role. This study hints at the potential of "1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole" derivatives in the development of phosphorescent materials for use in organic light-emitting diodes (OLEDs) and other photonic devices (Yang et al., 2005).

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXNTJZXJZRACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.